molecular formula C10H18O4 B14666398 3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- CAS No. 50561-11-0

3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl-

Cat. No.: B14666398
CAS No.: 50561-11-0
M. Wt: 202.25 g/mol
InChI Key: OXUIZAMLTZDJNT-UHFFFAOYSA-N
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Description

3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- is an organic compound with the molecular formula C10H18O4 It is a derivative of 3-hexyne-2,5-diol, featuring additional methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- can be synthesized through the ethynylation of acetylene with acetaldehyde, followed by the addition of methoxy groups. The reaction typically involves the use of catalysts such as palladium or nickel to facilitate the addition of acetylene to acetaldehyde, forming the hexyne-diol backbone. The subsequent methoxylation step can be achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of 3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the continuous addition of acetylene and acetaldehyde in a controlled environment, followed by methoxylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a corrosion inhibitor and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may modulate signaling pathways by interacting with specific receptors, leading to downstream effects such as reduced inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles .

Properties

CAS No.

50561-11-0

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

1,6-dimethoxy-2,5-dimethylhex-3-yne-2,5-diol

InChI

InChI=1S/C10H18O4/c1-9(11,7-13-3)5-6-10(2,12)8-14-4/h11-12H,7-8H2,1-4H3

InChI Key

OXUIZAMLTZDJNT-UHFFFAOYSA-N

Canonical SMILES

CC(COC)(C#CC(C)(COC)O)O

Origin of Product

United States

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